molecular formula C12H14FNO8 B1445400 2-Fluoro-4-nitrophenyl beta-d-galactopyranoside CAS No. 807610-60-2

2-Fluoro-4-nitrophenyl beta-d-galactopyranoside

Cat. No. B1445400
M. Wt: 319.24 g/mol
InChI Key: SERPEJOJDMZKPM-YBXAARCKSA-N
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Description

2-Fluoro-4-nitrophenyl beta-d-galactopyranoside is a valuable compound widely used in biomedical research . It acts as an advanced recompound for the detection of beta-galactosidase activity in cells and tissues .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 4-nitrophenyl β-D-galactofuranoside was synthesized with some modifications .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-nitrophenyl beta-d-galactopyranoside is C12H14FNO8, and its molecular weight is 319.24 .


Chemical Reactions Analysis

This compound is highly responsive to the action of beta-galactosidase . The enzyme causes very rapid liberation of the aglycone, accompanied by color formation and a 19F NMR chemical shift of 5-10 ppm, depending on pH .


Physical And Chemical Properties Analysis

The compound is stable in solution and with respect to wild-type cells . It is a hydrophilic compound that can be dissolved in saline and blood samples .

Scientific Research Applications

Gene Reporter Molecule in Imaging Studies

2-Fluoro-4-nitrophenol-β-D-galactopyranoside (OFPNPG) is recognized for its utility as a gene-reporter molecule in imaging studies. This compound, part of the fluoroaryl-β-D-galactopyranosides class, exhibits high responsiveness to the enzyme β-galactosidase (β-gal). In research, OFPNPG has been effectively used for 19F chemical shift imaging (CSI) to study enzyme activity and lacZ gene expression in cell lines like 9L-glioma and MCF7 breast cancer. The chemical shift response of OFPNPG upon cleavage by β-gal provides a unique tool for observing β-gal activity through CSI, demonstrating its potential for future in vivo studies (Kodibagkar et al., 2006).

Non-invasive Reporter Techniques for Gene Therapy

OFPNPG also plays a significant role in advancing gene therapy. As a prototype NMR-sensitive molecule, it reacts distinctively to β-galactosidase, an enzyme produced by the lacZ gene. This reaction involves rapid liberation of the aglycone, accompanied by a noticeable 19F NMR chemical shift, which is pH-sensitive. This property has been leveraged to develop non-invasive reporter techniques that can assess gene expression in vivo, providing a novel approach to study gene activity in real-time and enhancing the efficacy of gene therapy approaches (Cui et al., 2004).

19F-NMR Detection of Gene Expression

Further emphasizing its role in gene expression analysis, OFPNPG has been used in 19F-NMR studies to detect the lacZ gene expression by assessing β-galactosidase activity. This method allows for differentiation between wild-type and lacZ-expressing tumor xenografts in mice. The ability to track gene expression in vivo through 19F-NMR signals makes OFPNPG a valuable tool in understanding and monitoring the effects of gene therapy in cancer treatment (Liu et al., 2007).

Limitations in PET Tracer Development

Despite its benefits in gene reporter and imaging studies, OFPNPG has faced limitations in other areas. For instance, its derivatives evaluated as potential PET tracers for visualizing LacZ gene expression did not demonstrate sufficient suitability as reporter probes in in vivo studies. This highlights the need for further structural modifications to enhance its effectiveness in certain applications, such as PET imaging (Celen et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, 2-Nitrophenyl-beta-D-galactopyranoside, suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, immediate medical assistance should be sought .

Future Directions

The development of noninvasive reporter techniques based on appropriate molecules and imaging modalities may help to assay gene expression . This compound, being a novel prototype NMR-sensitive molecule, facilitates a novel approach for assaying gene activity in vivo .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(2-fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERPEJOJDMZKPM-YBXAARCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrophenyl beta-d-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Srinivas, P Boehm-Sturm, CG Figdor, IJ de Vries… - Biomaterials, 2012 - Elsevier
Noninvasive in vivo cell tracking is crucial to fully understand the function of mobile and/or transplanted cells, particularly immune cells and cellular therapeutics. F MRI for cell tracking …
Number of citations: 153 www.sciencedirect.com
MH Cho, SH Shin, SH Park… - Bioconjugate …, 2019 - ACS Publications
Unlike conventional 1 H magnetic resonance imaging (MRI), 19 F MRI features unambiguous detection of fluorine spins due to negligible background signals. Therefore, it is considered …
Number of citations: 51 pubs.acs.org
K Dorai - Applications of NMR Spectroscopy: Volume 3, 2015 - Elsevier
… 19F-NMR detection of lacZ gene expression via the enzymic hydrolysis of 2-fluoro-4-nitrophenyl beta-D-galactopyranoside in vivo in PC3 prostate tumor xenografts in the mouse …
Number of citations: 3 www.sciencedirect.com
A Singh, TF Massoud, C Deroose… - Seminars in nuclear …, 2008 - Elsevier
… The substrate 2-fluoro-4-nitrophenyl beta-D-galactopyranoside (OFPNPG) is readily hydrolyzed by β-gal with a corresponding decrease in the 19 F-NMR signal from OFPNPG and the …
Number of citations: 11 www.sciencedirect.com
MF Penet, K Glunde, MA Jacobs, N Mori… - Molecular Imaging in …, 2008 - books.google.com
… 19F-NMR detection of lacZ gene expression via the enzymic hydrolysis of 2-fluoro-4-nitrophenyl beta-D-galactopyranoside in vivo in PCS prostate tumor xenografts in the mouse. …
Number of citations: 3 books.google.com
AP Koretsky - Neuroimage, 2012 - Elsevier
The dependence of BOLD on neuro-vascular coupling leaves it many biological steps removed from direct monitoring of neural function. MRI based approaches have been developed …
Number of citations: 31 www.sciencedirect.com
AHL From, K Ugurbil - Journal of cardiovascular translational research, 2009 - Springer
Magnetic resonance methods are widely applicable to research questions posed in translational cardiovascular studies. The main intent of this review was to offer the cardiovascular …
Number of citations: 2 link.springer.com
R Sharma, A Sharma, CJ Chen - Recent Patents on Medical …, 2012 - ingentaconnect.com
… 19F-NMR detection of lacZ gene expression via the enzymic hydrolysis of 2-fluoro-4nitrophenyl beta-D-galactopyranoside in vivo in PC3 prostate tumor xenografts in the mouse. FASEB …
Number of citations: 2 www.ingentaconnect.com
P Lin - 2013 - rave.ohiolink.edu
Mesenchymal stem cells (MSCs) are tissue culture plastic adherent cells that are able to differentiate into multiple cell types, modulate the immune system, and aid in wound repair. …
Number of citations: 2 rave.ohiolink.edu
H Jadvar - Molecular imaging, 2009 - journals.sagepub.com
… 19F-NMR detection of lacZ gene expression via the enzymic hydrolysis of 2-fluoro-4-nitrophenyl beta-D-galactopyranoside in vivo in PC3 prostate tumor xenografts in the mouse. …
Number of citations: 29 journals.sagepub.com

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